(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
CAS No.: 865162-35-2
Cat. No.: VC7462068
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865162-35-2 |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.45 |
| IUPAC Name | (E)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H19N3O4S/c1-2-27-13-12-22-17-8-3-4-9-18(17)28-20(22)21-19(24)11-10-15-6-5-7-16(14-15)23(25)26/h3-11,14H,2,12-13H2,1H3/b11-10+,21-20? |
| Standard InChI Key | IVTKBRXKSLLAIU-VGESBEFTSA-N |
| SMILES | CCOCCN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
The compound (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a complex organic molecule belonging to the class of acrylamides. It features a unique combination of functional groups, including a benzo[d]thiazole moiety and a nitrophenyl group, which contribute to its potential biological activities and pharmacological properties. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its interactions with biological targets.
Synthesis
The synthesis of (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide typically involves multi-step organic chemistry reactions. Key steps include:
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Starting Materials: Benzo[d]thiazole derivatives and acrylamide precursors.
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Reagents: Bases like sodium hydride for deprotonation, solvents such as dimethylformamide (DMF) for the reaction medium.
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Purification Techniques: Column chromatography to isolate the desired product.
| Step | Description |
|---|---|
| 1. Preparation of Starting Materials | Synthesis of benzo[d]thiazole derivatives and acrylamide precursors. |
| 2. Condensation Reaction | Combination of starting materials in the presence of a base and solvent. |
| 3. Purification | Use of column chromatography to isolate the final product. |
Characterization Techniques
Characterization of (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide involves several analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structure and purity |
| Mass Spectrometry | Determine molecular weight and fragmentation |
| Infrared Spectroscopy | Identify functional groups |
Potential Applications
The potential applications of (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide are diverse, particularly in medicinal chemistry. Its unique structural features suggest potential interactions with biological targets, which could be explored for therapeutic purposes. Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations affect biological activities, guiding future drug development efforts.
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